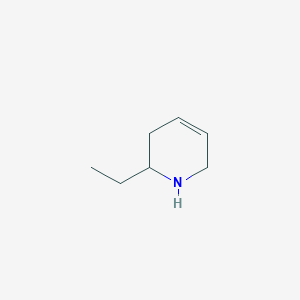

2-Ethyl-1,2,3,6-tetrahydropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

2-ethyl-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C7H13N/c1-2-7-5-3-4-6-8-7/h3-4,7-8H,2,5-6H2,1H3 |

InChI Key |

IEWLTURLLZDSSD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC=CCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 1,2,3,6 Tetrahydropyridine and Its Analogs

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like substituted tetrahydropyridines in a single step from three or more starting materials. This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Iodine-Catalyzed Multi-Component Reactions for Substituted Tetrahydropyridines

Molecular iodine has emerged as an inexpensive, non-toxic, and efficient catalyst for various organic transformations, including the synthesis of nitrogen-containing heterocycles. rsc.orgrsc.org The development of MCRs using molecular iodine aligns with the principles of sustainable chemistry by reducing waste and energy consumption. rsc.org

In a representative metal-free, three-component reaction, a catalytic amount of molecular iodine in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can be used to synthesize complex heterocyclic systems. For instance, the reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids proceeds using 10 mol% of molecular iodine in DMSO at 110°C. nih.gov This process involves a one-pot C-H oxidation followed by the formation of one C-C and two C-N bonds to yield pyrimidine-linked imidazopyridines. nih.gov This methodology demonstrates the utility of iodine in facilitating complex cyclization cascades for creating substituted pyridine-like structures.

Table 1: Scope of Iodine-Catalyzed Three-Component Reaction for Imidazopyridine Hybrids nih.gov

| Aryl Methyl Ketone Substituent | 2-Aminopyridine (B139424) Substituent | Product Yield (%) |

| 4-Methoxy | H | 50 |

| 4-Methyl | H | 75 |

| 4-Bromo | H | 68 |

| 4-Chloro | H | 70 |

| H | 5-Methyl | 72 |

| 4-Methoxy | 5-Bromo | 65 |

Reaction Conditions: Aryl methyl ketone (0.5 mmol), 1,3-dimethylbarbituric acid (0.5 mmol), 2-aminopyridine (0.5 mmol), Iodine (10 mol%), DMSO (3.0 mL), 110°C, 6 h.

L(−) Proline–Fe(III) Complex Catalyzed Cyclocondensation

Organocatalysis using natural amino acids like L-Proline provides a green and efficient pathway for synthesizing tetrahydropyridine (B1245486) derivatives. ajgreenchem.com L-Proline can catalyze the one-pot multicomponent reaction of anilines, β-keto esters (e.g., methyl acetoacetate), and aromatic aldehydes in ethanol (B145695) under reflux conditions to produce highly functionalized tetrahydropyridines in excellent yields. ajgreenchem.com The advantages of this method include mild reaction conditions, the use of a green solvent, and low catalyst loading. ajgreenchem.com

The catalytic activity can be potentially enhanced by using transition metal complexes. L-Proline is a known bidentate N,O-chelating agent and forms stable complexes with metal ions like Iron(III). researchgate.net Iron(III) complexes have been shown to be competent catalysts for C-C coupling reactions, and their catalytic efficiency is influenced by factors such as the ligand scaffold and the redox potential of the complex. worktribe.com The combination of L-Proline's chirality and the Lewis acidity of Fe(III) can create a powerful catalytic system for asymmetric cyclocondensation reactions.

Table 2: L-Proline Catalyzed Synthesis of Tetrahydropyridine Derivatives ajgreenchem.com

| Aldehyde | Amine | Yield (%) | Reaction Time (h) |

| Benzaldehyde | Aniline | 94 | 4 |

| 4-Chlorobenzaldehyde | Aniline | 96 | 3.5 |

| 4-Nitrobenzaldehyde | Aniline | 98 | 3 |

| 4-Methylbenzaldehyde | Aniline | 92 | 4.5 |

| Benzaldehyde | 4-Chloroaniline | 93 | 4 |

Reaction Conditions: Aldehyde (1 mmol), Amine (1 mmol), Methyl Acetoacetate (1 mmol), L-Proline (20 mol%), Ethanol (5 mL), Reflux.

Polyaniline-Zirconium Oxide Catalyzed One-Pot Synthesis

Heterogeneous catalysts are advantageous due to their ease of separation and reusability. A composite material of polyaniline-zirconium oxide (POLYANILINE/ZrO2) serves as an efficient and recyclable heterogeneous catalyst for the one-pot, five-component synthesis of tetrahydropyridines. tandfonline.comresearchgate.net This green synthesis involves the cyclocondensation of aldehydes, anilines, and β-carbonyl compounds at room temperature. tandfonline.com The protocol is noted for its simple reaction conditions, excellent product yields, and the ability to reuse the catalyst for up to seven cycles without significant loss of activity. tandfonline.comresearchgate.net The proposed mechanism proceeds through a sequence of an inter-molecular Mannich reaction, condensation, tautomerism, and a final intra-molecular Mannich reaction to form the tetrahydropyridine ring. tandfonline.com

Table 3: Optimization of Polyaniline/ZrO2 Catalyst Loading tandfonline.com

| Entry | Catalyst Amount (g) | Reaction Time (h) | Yield (%) |

| 1 | 0 (none) | 24 | 0 |

| 2 | 0.05 | 7 | 80 |

| 3 | 0.1 | 4.5 | 94 |

| 4 | 0.2 | 4.5 | 94 |

| 5 | 0.5 | 4.5 | 94 |

Reaction based on 4-chlorobenzaldehyde, aniline, and ethyl acetoacetate.

Nano-sphere Silica (B1680970) Sulfuric Acid (NS-SSA) Promoted Reactions

Solid acid catalysts like nano-sphere silica sulfuric acid (NS-SSA) offer a reusable and environmentally benign alternative to corrosive liquid acids. mdpi.comresearchgate.net SSA is a strong Brønsted acid where sulfuric acid is covalently immobilized on the surface of silica gel. researchgate.net It has proven to be a highly efficient and chemoselective catalyst for aza-Michael addition reactions, a key bond-forming step in the synthesis of many nitrogen heterocycles. mdpi.com The reaction of amines with α,β-unsaturated compounds can be carried out under solvent-free conditions using SSA, which can be easily recovered and reused. This highlights its potential application in MCRs for tetrahydropyridine synthesis where an acid-catalyzed Michael addition is a crucial step. mdpi.com

Reduction-Based Syntheses

Reduction-based methods provide a complementary route to tetrahydropyridines, typically involving the synthesis and subsequent reduction of a pyridinium (B92312) salt intermediate. This approach allows for the introduction of specific substituents on the nitrogen atom prior to the formation of the tetrahydropyridine ring.

Sodium Borohydride (B1222165) Reduction of N-Substituted Pyridinium Ylides

A robust method for the synthesis of N-substituted-5-ethyl-1,2,3,6-tetrahydropyridines involves the reduction of stable N-substituted pyridinium ylides using sodium borohydride (NaBH4). nih.govmadridge.org This two-step process begins with the synthesis of the pyridinium ylide. For example, 3-ethylpyridine (B110496) can be reacted with O-mesitylenesulfonylhydroxylamine to furnish N-amino-3-ethylpyridinium mesitylenesulfonate. madridge.org Subsequent reaction with various substituted acid chlorides yields the corresponding stable crystalline pyridinium ylides. madridge.org

In the final step, these ylides are reduced with sodium borohydride in absolute ethanol at 0°C. nih.govmadridge.org The reduction selectively targets the pyridinium ring to furnish the desired N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines. madridge.org This method offers a reliable pathway to specific analogs of 2-ethyl-1,2,3,6-tetrahydropyridine with functionality on the ring nitrogen.

Table 4: Synthesis of N-Substituted-5-ethyl-1,2,3,6-tetrahydropyridines via Reduction madridge.org

| Ylide Precursor Substituent (on Benzoyl Group) | Final Product | Yield (%) |

| 3,4-Dimethoxy | N-(3,4-Dimethoxybenzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridine | 67 |

| 3,5-bis(Trifluoromethyl) | N-(3,5-Trifluoromethylbenzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridine | 70 |

| 3,5-Dimethyl | N-(3,5-Dimethylbenzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridine | 65 |

Reaction Conditions: Pyridinium ylide (1 equivalent), Sodium Borohydride (4-5 equivalents), Absolute Ethanol, 0°C.

Lithium Aluminum Hydride Reduction of Pyridinedicarboxylates

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely employed in organic synthesis. commonorganicchemistry.commasterorganicchemistry.com Its utility extends to the reduction of various functional groups, including esters and carboxylic acids, to the corresponding alcohols. masterorganicchemistry.comyoutube.com In the context of tetrahydropyridine synthesis, LiAlH₄ can be used to reduce pyridinium ylides, which are precursors to the desired tetrahydropyridine ring system.

One specific application involves the reduction of N-substituted [benzoylamino]-pyridinium ylides. nih.govnih.gov For instance, the synthesis of N-(substituted phenylcarbonylamino)-4-ethyl-1,2,3,6-tetrahydropyridines has been accomplished through the sodium borohydride reduction of the corresponding pyridinium ylides. researchgate.net While this example uses sodium borohydride, LiAlH₄ is a stronger reducing agent and can also be employed for such transformations. masterorganicchemistry.com The general strategy involves the initial formation of an N-aminopyridinium salt from the parent pyridine, followed by acylation to generate the pyridinium ylide. Subsequent reduction of this ylide furnishes the tetrahydropyridine product. nih.gov

The reaction of 3-ethylpyridine with O-mesitylenesulfonylhydroxylamine yields N-amino-3-ethylpyridinium mesitylenesulfonate. This intermediate then reacts with various acid chlorides to produce stable crystalline pyridinium ylides. A reduction of these ylides, for example with sodium borohydride in ethanol, leads to the formation of N-substituted [benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines. nih.govnih.gov

Table 1: Examples of Tetrahydropyridine Synthesis via Pyridinium Ylide Reduction This table is representative and based on the general methodology; specific yields for LiAlH₄ may vary.

| Pyridinium Ylide Precursor | Reducing Agent | Product | Reference |

| N-(1-Naphthoylimino)-3-ethylpyridinium Ylide | Sodium Borohydride | N-(1-Naphthoylamino)-5-ethyl-1,2,3,6-tetrahydropyridine | nih.gov |

| N-(3,5-Trifluoromethylbenzoylimino)-3-ethylpyridinium Ylide | Sodium Borohydride | N-(3,5-Trifluoromethylbenzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridine | nih.gov |

| N-(3,5-Dimethylbenzoylimino)-3-ethylpyridinium Ylide | Sodium Borohydride | N-(3,5-Dimethylbenzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridine | nih.gov |

Cyclization and Annulation Strategies

Cyclization and annulation reactions represent powerful and convergent approaches to construct the tetrahydropyridine core. These methods often involve the use of transition metal catalysts to facilitate bond formation and control stereochemistry.

Rhodium(I) catalysis has emerged as a valuable tool for the synthesis of dihydropyridines, which can serve as versatile precursors to tetrahydropyridines. nih.gov This methodology involves a C-H bond activation, alkenylation, and subsequent electrocyclization cascade. The process typically starts with readily available α,β-unsaturated imines and alkynes. nih.gov The resulting 1,2-dihydropyridines can be further elaborated to access a variety of substituted tetrahydropyridine frameworks. This approach allows for the rapid construction of molecular complexity from simple starting materials. nih.gov The reaction is notable for its efficiency and the ability to generate diverse substitution patterns. nih.gov

Ring-closing enyne metathesis (RCEYM) is a robust method for the formation of cyclic structures containing a 1,3-diene moiety. uwindsor.ca This reaction has been effectively applied to the synthesis of various heterocycles, including those with a tetrahydropyridine scaffold. eresearchco.com The development of well-defined ruthenium carbene catalysts has significantly expanded the scope and functional group tolerance of RCEYM reactions. uwindsor.ca The process involves the intramolecular reaction of a tethered alkene and alkyne, leading to a cyclic diene which can be a precursor to the tetrahydropyridine ring. uwindsor.cascite.ai The reaction can be influenced by factors such as the substitution pattern on the alkene portion of the enyne. uwindsor.ca

Ruthenium-catalyzed tandem sequences, such as a ring-closing metathesis/isomerization/N-acyliminium cyclization, provide a pathway to complex heterocyclic systems in a single operation. tib.euyoutube.com This strategy enhances molecular complexity from simple precursors without the need to isolate intermediates. youtube.com

Phosphine-catalyzed [4+2] annulation reactions provide an expedient route to highly functionalized tetrahydropyridines. acs.orgnih.gov In this process, ethyl 2-methyl-2,3-butadienoate can act as a 1,4-dipole synthon, which undergoes annulation with N-tosylimines in the presence of a phosphine (B1218219) catalyst. acs.orgnih.gov This reaction typically proceeds with excellent yields and complete regioselectivity. nih.gov

The mechanism involves the nucleophilic addition of the phosphine to the allenoate, generating a zwitterionic intermediate. orgsyn.org This intermediate then reacts with the imine, leading to a cascade of proton transfers and a final conjugate addition and elimination of the phosphine catalyst to afford the tetrahydropyridine ring. orgsyn.org By employing substituted allenoates, such as ethyl 2-(substituted-methyl)-2,3-butadienoates, it is possible to synthesize 2,6-cis-disubstituted tetrahydropyridines with high diastereoselectivities. acs.org

Table 2: Examples of Phosphine-Catalyzed [4+2] Annulation for Tetrahydropyridine Synthesis

| Allenoate | Imine | Catalyst | Product | Yield | Diastereomeric Ratio (cis:trans) | Reference |

| Ethyl 2-methyl-2,3-butadienoate | N-Tosylbenzaldimine | PBu₃ | Ethyl 2-methyl-6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate | 95% | - | acs.org |

| Ethyl 2-benzyl-2,3-butadienoate | N-Tosylbenzaldimine | PBu₃ | Ethyl 2-benzyl-6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate | 99% | 98:2 | acs.orgacs.org |

| Ethyl 2-(4-methoxybenzyl)-2,3-butadienoate | N-Tosylbenzaldimine | PBu₃ | Ethyl 2-(4-methoxybenzyl)-6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate | 99% | 98:2 | acs.org |

The hetero-Diels-Alder reaction is a powerful transformation for the stereoselective synthesis of six-membered aza- and oxa-heterocycles. preprints.orgnih.gov This cycloaddition reaction has been utilized to construct tetrahydropyridine rings, offering a direct route to these important scaffolds. nih.gov The reaction can be catalyzed by various catalysts, including chiral phosphoric acids, to achieve high enantioselectivity. eresearchco.com

One approach involves the inverse-electron demand aza-Diels-Alder reaction of 1-azadienes with enecarbamates, catalyzed by a chiral phosphoric acid, to produce densely functionalized chiral tetrahydropyridines. eresearchco.com Another strategy employs enantiomerically pure 2,3-dihydro-1H-azepines as dienes in [4+2] cycloaddition reactions with heterodienophiles, which proceed with high stereoselectivity and complete regioselectivity. rsc.org These methods highlight the versatility of the hetero-Diels-Alder reaction in accessing a wide range of structurally diverse tetrahydropyridine derivatives.

Dehydration-Based Routes

Synthetic strategies involving a dehydration step can also lead to the formation of tetrahydropyridines. A proposed mechanism for the multicomponent synthesis of polysubstituted 1,4,5,6-tetrahydropyridines involves a sequence of reactions culminating in an intramolecular cyclization to form a 2-hydroxypiperidine intermediate, which then undergoes dehydration to yield the final tetrahydropyridine product. nih.gov This demonstrates that dehydration can be a key final step in a domino reaction sequence leading to the tetrahydropyridine core. nih.gov

Dehydration of N-Substituted Piperidin-4-ols

The conversion of N-substituted piperidin-4-ols to their corresponding 1,2,3,6-tetrahydropyridine (B147620) derivatives is a fundamental transformation in organic chemistry, proceeding via an acid-catalyzed dehydration reaction. This process involves the elimination of a water molecule from the piperidinol ring to form a carbon-carbon double bond.

Reaction Mechanism and Conditions

N-substituted 4-hydroxypiperidines are classified as secondary alcohols. The dehydration of secondary alcohols in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.org The general steps are:

Protonation of the Hydroxyl Group: The hydroxyl (-OH) group on the piperidine (B6355638) ring is protonated by the acid catalyst to form an alkyloxonium ion. This ion is an excellent leaving group. libretexts.org

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a secondary carbocation at the C-4 position of the piperidine ring. libretexts.org

Deprotonation to Form an Alkene: A base (such as the conjugate base of the acid catalyst, e.g., HSO₄⁻, or a water molecule) abstracts a proton from a carbon atom adjacent to the carbocation (either C-3 or C-5). This results in the formation of a double bond, yielding the 1,2,3,6-tetrahydropyridine ring structure. libretexts.org

The temperature required for this reaction is typically moderate, often in the range of 100–140 °C for secondary alcohols. libretexts.org However, reaction conditions must be carefully controlled. The use of a strong excess of acid or overly high temperatures can lead to undesirable side reactions. google.comchemguide.co.uk For instance, one patent noted that at a pH of less than 1, the dehydration of 4-hydroxy-piperidines to form Δ³-piperideines (an alternative nomenclature for 1,2,3,6-tetrahydropyridines) can occur as an unwanted side process. google.com

While this method is a classic approach, modern synthetic efforts often favor other routes that may offer higher yields or greater functional group tolerance. The table below outlines the key variables in this dehydration process.

| Parameter | Description | Expected Impact on Reaction |

| Catalyst | Strong non-oxidizing acids like phosphoric acid (H₃PO₄) are often preferred over sulfuric acid (H₂SO₄). chemguide.co.uk | Sulfuric acid can cause charring and oxidation side reactions. Phosphoric acid provides a cleaner reaction. chemguide.co.uk |

| Temperature | Typically requires heating. | Higher temperatures favor elimination but can also promote side reactions if not controlled. libretexts.org |

| N-Substituent | The nature of the group attached to the nitrogen atom (e.g., methyl, benzyl). | The substituent can influence the stability of the starting material and the final product, potentially affecting reaction efficiency. |

| Solvent | The reaction can be run neat or with a high-boiling inert solvent. | The choice of solvent can affect reaction temperature and the solubility of reactants. |

Green Chemistry Approaches in Tetrahydropyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like tetrahydropyridines. A primary strategy is the use of multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency and environmental impact. frontiersin.orgresearchgate.netufms.brrsc.org

MCRs involve a one-pot process where three or more starting materials react to form a single product that incorporates most or all of the atoms of the reactants. rsc.org This approach adheres to green chemistry principles by:

Atom Economy: Maximizing the incorporation of starting materials into the final product, thus minimizing waste. researchgate.net

Step Economy: Reducing the number of synthetic steps, which saves time, energy, and resources, and reduces the need for purification of intermediates. rsc.org

Reduced Solvent Use: Many MCRs can be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol. researchgate.netacs.org

Catalysis: Employing catalysts that are efficient, reusable, and non-toxic. frontiersin.org

A common MCR for synthesizing highly functionalized tetrahydropyridines is the Hantzsch reaction or related variants. frontiersin.org These reactions typically involve the condensation of aldehydes, amines or ammonia, and β-ketoesters. frontiersin.orgresearchgate.net The use of efficient and recyclable catalysts, such as polyaniline-zirconium oxide composites or camphorsulfonic acid, further enhances the green credentials of these methods. researchgate.netinformahealthcare.com

Infrared Irradiation Promoted Synthesis of Tetrahydropyridin-2-one Derivatives

An innovative green chemistry technique for synthesizing tetrahydropyridine analogs involves the use of infrared (IR) irradiation as an alternative energy source. scielo.org.mx This method has been successfully applied to produce various 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-1,2,3,4-tetrahydropyridin-2-one derivatives. scielo.org.mx

The synthesis is a two-stage process. In the first stage, a rearrangement of precursor 4H-pyrans is promoted by IR irradiation in the presence of a catalytic amount of sulfuric acid in ethanol. This step yields the desired 1,2,3,4-tetrahydropyridin-2-one derivatives. The second stage involves an oxidation step to produce the corresponding 2-pyridones. scielo.org.mx

Research Findings

A study by Hernández et al. demonstrated an efficient protocol for this synthesis. scielo.org.mx The key findings include:

Energy Source: Infrared irradiation was used as a clean and efficient energy source, promoting the reaction under mild conditions. scielo.org.mx

Reaction Time: The initial rearrangement step was completed in just 15 minutes at 80 °C. scielo.org.mx

Catalysis: Only a catalytic amount (10 mol%) of sulfuric acid was required for the first step. scielo.org.mx

Green Solvent: Ethanol was used as the reaction solvent, which is considered a greener alternative to many other organic solvents. scielo.org.mx

The structure of the resulting products was confirmed using various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and X-ray diffraction. scielo.org.mx The table below summarizes the synthesis of various tetrahydropyridin-2-one derivatives using this method.

Table of Infrared Irradiation Promoted Synthesis of Tetrahydropyridin-2-one Derivatives Data sourced from Hernández et al., 2014. scielo.org.mx

| Product | Ar-Group (from Aldehyde) | Yield (%) |

| 8a | 4-Fluorophenyl | 85 |

| 8b | 4-Bromophenyl | 88 |

| 8c | 3-Nitrophenyl | 86 |

| 8d | 2-Nitrophenyl | 87 |

| 8e | Phenyl | 85 |

| 8f | n-Propyl | 72 |

| 8g | 4-Methoxyphenyl | 78 |

| 8h | 2,4-Dichlorophenyl | 85 |

| 8i | 3-Nitrophenyl (using different β-keto ester) | 82 |

| 8j | 3-Nitrophenyl (using different β-keto ester) | 84 |

| 8k | 4-Nitrophenyl | 92 |

This method represents a significant advancement, offering a simple, rapid, and more environmentally friendly route to valuable pyridone and tetrahydropyridin-2-one scaffolds. scielo.org.mx

Structural Elucidation and Conformational Analysis of 2 Ethyl 1,2,3,6 Tetrahydropyridine Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 2-ethyl-1,2,3,6-tetrahydropyridine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide valuable data on the chemical environment, connectivity, and stereochemistry of the molecule. researchgate.net

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1,2,3,6-tetrahydropyridine (B147620), the protons on the carbon atoms adjacent to the nitrogen and the double bond show characteristic chemical shifts. spectrabase.comchemicalbook.com For this compound, the ethyl group introduces additional signals. The protons on carbons directly bonded to the nitrogen typically appear in the range of 2.3-3.0 ppm. libretexts.org The presence of an ethyl group at the 2-position would result in a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their exact chemical shifts depending on the specific derivative and solvent used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons directly attached to the nitrogen atom in amines typically resonate in the 10-65 ppm range. libretexts.org The olefinic carbons of the tetrahydropyridine (B1245486) ring would appear further downfield. For instance, in ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the carbon of the methyl group appears at 18.55 ppm, while the methylene carbon of the ethyl ester resonates at 59.97 ppm. rsc.org

A representative, though not identical, example of spectral data for a related tetrahydropyrimidine (B8763341) derivative is provided in the table below. rsc.org

| ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR (CDCl₃, 75 MHz) |

| δ (ppm) | δ (ppm) |

| 8.62 (s, 1H, NH) | 165.65 |

| 7.24-7.31 (m, 5H, ArH) | 153.73 |

| 6.1 (s, 1H, NH) | 146.48 |

| 5.38 (s, 1H, CH) | 143.73 |

| 4.03 (q, 2H, OCH₂) | 128.66 |

| 2.32 (s, 3H, CH₃) | 127.88 |

| 1.13 (t, 3H, OCH₂CH₃) | 126.56 |

| 101.23 | |

| 59.97 | |

| 55.59 | |

| 18.55 | |

| 14.12 |

Table 1: NMR Data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netthermofisher.com For a secondary amine like this compound, a characteristic N-H stretching vibration is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aliphatic amines typically appears as a medium or weak band in the 1250–1020 cm⁻¹ region. libretexts.orgorgchemboulder.com The presence of a C=C double bond in the tetrahydropyridine ring would give rise to a stretching vibration around 1650-1600 cm⁻¹.

In the case of tertiary amines, the N-H stretching vibration is absent. acenet.edu The C-H stretching bands around 2850-3000 cm⁻¹ can also offer clues about the nature of the alkyl groups attached to the nitrogen. acenet.edu

The table below shows typical FTIR absorption ranges for functional groups relevant to tetrahydropyridine derivatives. libretexts.orgorgchemboulder.comwpmucdn.com

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3350-3310 | Weak to Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium to Strong |

| C=C Stretch | 1650-1600 | Variable |

| N-H Bend (Secondary Amine) | 1650-1550 | Variable, sometimes weak |

| C-N Stretch (Aliphatic) | 1250-1020 | Medium to Weak |

| N-H Wag (Secondary Amine) | 910-665 | Broad, Strong |

Table 2: General FTIR Data for Tetrahydropyridine Derivatives.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound. wikipedia.org The fragmentation of heterocyclic compounds can be complex, often involving rearrangements. publish.csiro.au In the mass spectrum of a nitrogen-containing compound like this compound, the molecular ion peak (M+) would be expected. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. pressbooks.pub The fragmentation pattern would likely involve the loss of the ethyl group or other substituents, as well as cleavage of the tetrahydropyridine ring. wikipedia.orgpublish.csiro.aunih.gov For instance, cleavage of the bond between the carbon and the nitrogen atom is a common fragmentation pathway for amines. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details. carleton.edurigaku.comrigaku.comyoutube.com

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the exact molecular structure of crystalline compounds. carleton.edurigaku.comrigaku.com Studies on various tetrahydropyridine derivatives have revealed different conformations for the six-membered ring, such as half-chair, boat, and twisted chair conformations. nih.govresearchgate.netnih.gov For example, in one study, the tetrahydropyridine ring of a derivative adopted a "flatted boat" conformation. nih.gov In another case, a 5,6,7,8-tetrahydropyridine ring was found to be in a half-chair conformation. nih.gov The specific conformation is influenced by the substituents on the ring. The structure of a related tetrahydropyridine derivative, determined by X-ray diffraction, is shown below as an illustrative example. nih.gov

Analysis of Crystal Packing and Supramolecular Assemblies

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. nih.govnih.gov In the crystal structures of tetrahydropyridine derivatives, various types of intermolecular interactions have been observed. For instance, N-H···O, C-H···O, C-H···F, and C-H···π hydrogen bonds can play a significant role in stabilizing the crystal packing. nih.govresearchgate.netnih.gov These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular assemblies. nih.gov Hirshfeld surface analysis is a useful tool for visualizing and quantifying these intermolecular contacts. nih.govresearchgate.net

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

In the analysis of related heterocyclic structures, Hirshfeld surface analysis reveals the prevalence of van der Waals interactions. nih.gov For instance, hydrogen-hydrogen (H···H) contacts often constitute the most significant portion of the Hirshfeld surface, indicating the importance of these weak forces in the crystal packing. nih.govresearchgate.net In one study of a tetrahydropyridine derivative, H···H contacts accounted for 66.9% of the total surface area. nih.gov

Other significant interactions observed include those involving oxygen, nitrogen, and carbon atoms. The O···H/H···O and C···H/H···C contacts are particularly noteworthy, often highlighting the presence of weak hydrogen bonds that contribute to the formation of three-dimensional networks in the crystal structure. nih.govresearchgate.net In a study of ethyl 2-[9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,4a,5,6,7,8a,9,9a,10,10a-dodecahydroacridin-10-yl]acetate, a complex molecule containing a dihydropyridine (B1217469) ring, the contributions of various contacts were quantified, as shown in the table below. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Dihydropyridine-Containing Derivative. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 66.9% |

| O···H/H···O | 22.1% |

| C···H/H···C | 9.2% |

| O···O | 1.3% |

| N···H/H···N | 0.2% |

| N···C/C···N | 0.2% |

Two-dimensional fingerprint plots complement this analysis by plotting the internal distance from the surface (dᵢ) against the external distance (dₑ). researchgate.net These plots allow for the separation and visualization of specific types of interactions, such as H···H, O···H/H···O, and C···H/H···C, providing a clear picture of the reciprocal intermolecular contacts within the crystal. researchgate.net

Void Analysis in Crystal Structures

Void analysis is a computational technique used to calculate the empty spaces within a crystal lattice. This analysis provides insights into the efficiency of molecular packing and can indicate the potential for the inclusion of guest molecules. The volume of these voids and the percentage of the total unit cell volume they occupy are key parameters.

For example, in the crystal structure of ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, the calculated void volume was 100.94 ų, which corresponds to 13.20% of the unit cell volume. researchgate.net Similarly, an analysis of 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one revealed a void volume of 75.4 ų, or 9.3% of the unit cell, suggesting a compact and stable crystal packing. nih.gov These values indicate that there are no large cavities within the crystal packing of these compounds. researchgate.net The void surface is typically defined as an isosurface of the procrystal electron density, and where this surface intersects the unit cell boundary, capping faces are generated to create an enclosed volume for calculation. nih.gov

Conformational Preferences and Ring Dynamics

The tetrahydropyridine ring is not planar and can adopt several conformations to minimize steric and torsional strain. The specific conformation is influenced by the nature and position of substituents on the ring.

Distorted Boat Conformation of the Tetrahydropyridine Ring

While the chair conformation is often the most stable for six-membered rings like cyclohexane, substituted piperidine (B6355638) and tetrahydropyridine rings can adopt other forms. youtube.comwikipedia.org The distorted boat conformation is one such alternative. In studies of related N-substituted piperidin-4-one derivatives, such as 1-acetyl-t-3-ethyl-r-2,c-6-bis-(4-methoxy-phenyl)piperidin-4-one and t-3-ethyl-r-2,c-6-bis-(4-methoxyphenyl)-1-nitrosopiperidin-4-one, the piperidine ring was found to adopt a distorted boat conformation. nih.govnih.gov This conformation is less stable than the chair but can be favored to alleviate specific steric interactions between bulky substituents. youtube.com The boat conformation itself is generally unstable due to steric strain between "flagpole" hydrogens and torsional strain from eclipsed bonds. wikipedia.org The distortion into a "twist-boat" can relieve some of this strain, making it a more accessible, though still high-energy, conformation compared to the chair form. wikipedia.org

Half-Chair Conformation Analysis

The half-chair is another key conformation, often acting as a transition state between the chair and twist-boat forms. libretexts.org It is characterized by five of the ring atoms being in a plane, with the sixth atom out of the plane. In a crystallographic study of ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinoacetyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, the tetrahydropyridine ring was observed to adopt a half-chair conformation. nih.gov

This conformation was quantitatively described using puckering parameters, which provide a precise mathematical description of the ring's shape. nih.gov For the tetrahydropyridine ring in this specific derivative, the puckering parameters were determined as follows:

Table 2: Puckering Parameters for the Half-Chair Conformation of a Tetrahydropyridine Derivative. nih.gov

| Parameter | Value |

| q2 | 0.355 (2) Å |

| q3 | -0.295 (2) Å |

| QT (Total puckering amplitude) | 0.461 (2) Å |

| θ | 129.8 (3)° |

The half-chair conformation is significantly less stable than the chair conformation due to considerable angle and torsional strain. libretexts.org However, its presence in the crystal structure of a derivative highlights the complex interplay of electronic and steric factors that govern the conformational landscape of substituted tetrahydropyridine rings. nih.gov

Computational and Theoretical Investigations of 2 Ethyl 1,2,3,6 Tetrahydropyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular structure, stability, and electronic characteristics with high accuracy. For tetrahydropyridine (B1245486) systems, these calculations elucidate the subtle interplay of stereochemistry and electronic effects that govern their behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It allows for the precise calculation of optimized molecular geometries, bond lengths, bond angles, and electronic properties.

Studies on related substituted tetrahydropyridine compounds, such as ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, have utilized DFT to determine their preferred conformations. A common finding in these systems is that the tetrahydropyridine ring adopts a distorted boat or a flattened boat conformation. For instance, in one highly functionalized tetrahydropyridine derivative, single-crystal X-ray diffraction analysis confirmed a "flatted boat" conformation, which was substantiated by the puckering of specific carbon atoms from the least square plane of the ring. nih.govscialert.net DFT calculations on such systems typically show good agreement between the theoretically predicted geometric parameters (bond lengths and angles) and those determined experimentally via X-ray crystallography. japer.innih.gov This consistency validates the use of DFT for accurately modeling the three-dimensional structure of the tetrahydropyridine core.

| Parameter | Typical Finding | Methodology |

|---|---|---|

| Ring Conformation | Distorted Boat / Flattened Boat | DFT (e.g., B3LYP/6-311+G(2d,p)) & X-ray Crystallography |

| Geometric Accuracy | Good agreement between calculated and experimental bond lengths/angles | Comparison of DFT-optimized vs. X-ray diffraction data |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular and intermolecular bonding and interaction among orbitals. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). This charge transfer, or hyperconjugation, is crucial for understanding molecular stability.

In a study of a highly functionalized tetrahydropyridine, NBO analysis was performed at the DFT level to investigate these donor-acceptor interactions. The analysis quantifies the stabilization energy (E(2)) associated with each interaction, which reflects the strength of the electronic delocalization. These calculations can identify key intramolecular hydrogen bonds, such as an N-H···O interaction that stabilizes the molecular configuration by forming an S(6) ring motif. scialert.netjaper.in The perturbation energies derived from NBO analysis reveal the specific orbital overlaps responsible for the molecule's electronic stability.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N | σ(C-C) | Vicinal | Data specific to compound |

| σ(C-H) | σ(C-N) | Vicinal | Data specific to compound |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. mdpi.comresearchgate.net

A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For a substituted tetrahydropyridine derivative, DFT calculations determined the HOMO-LUMO energy gap to be 4.22 eV. japer.in This value provides a quantitative measure of the molecule's kinetic stability and its susceptibility to chemical reactions. Analyzing the distribution of the HOMO and LUMO across the molecular structure helps identify the most probable sites for nucleophilic and electrophilic attack.

| Molecular Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | Specific Value (e.g., -6.0 eV) | Electron-donating ability / Nucleophilicity |

| LUMO | Specific Value (e.g., -1.78 eV) | Electron-accepting ability / Electrophilicity |

| HOMO-LUMO Gap (ΔE) | 4.22 eV | Chemical reactivity and kinetic stability |

Molecular Interaction and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a protein target. These studies are complemented by analyzing the energy frameworks of intermolecular interactions to understand crystal packing and stability.

Docking simulations are performed to predict the binding affinity and mode of interaction of tetrahydropyridine derivatives with various protein targets.

Monoamine Oxidase (MAO): Tetrahydropyridine-based compounds are known inhibitors of MAO-A and MAO-B, which are targets for treating neurological disorders. nih.gov Docking studies of a highly functionalized tetrahydropyridine derivative (FTEAA) showed strong binding affinities, with calculated binding energies of -9.6 kcal/mol for MAO-A and -8.8 kcal/mol for MAO-B. nih.govscialert.net Further analysis of other ethyl tetrahydropyridine carboxylate derivatives revealed key interactions, such as hydrogen bonding with residues PHE177 in MAO-A and GLN206 in MAO-B, which are crucial for their inhibitory activity. mdpi.comnih.gov

Estrogen Receptor Alpha (ERα): ERα is a key target in the treatment of breast cancer. While specific docking studies for 2-ethyl-1,2,3,6-tetrahydropyridine with ERα are not readily available, studies on other heterocyclic compounds provide insight into potential interactions. For example, derivatives of the antidiabetic drug Imeglimin showed binding energies ranging from -6.4 to -7.0 Kcal/mol, comparable to the standard drug Tamoxifen (-6.68 Kcal/mol). researchgate.net Key interactions within the ERα active site often involve hydrogen bonds with residues like Glu353, Arg394, and His524. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is a major target for anti-inflammatory drugs. Docking studies on related 1,4-dihydropyridine (B1200194) derivatives have been performed to investigate their potential as COX-2 inhibitors. These studies identified important interactions with amino acid residues such as TYR 94C and LEU 81C within the enzyme's active site. scialert.net For comparison, potent natural inhibitors like canniprene have demonstrated docking scores as high as -10.587 Kcal/mol against COX-2. nih.gov

Carbonic Anhydrase I (CA I): Carbonic anhydrases are targets for diuretics and antiglaucoma drugs. Research in this area has primarily focused on sulfonamide-based inhibitors. Studies on novel sulfonamide-hydrazone derivatives have identified compounds with potent inhibitory effects on human Carbonic Anhydrase I (hCA I), with Kᵢ values as low as 0.1676 µM. nih.gov Molecular docking of these inhibitors reveals that the sulfonamide group typically coordinates with the zinc ion in the active site and forms hydrogen bonds with key residues like Thr199. nih.gov

| Target Protein | Ligand Class | Binding Affinity / Score | Key Interacting Residues |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | Functionalized Tetrahydropyridine | -9.6 kcal/mol | PHE177 |

| Monoamine Oxidase B (MAO-B) | Functionalized Tetrahydropyridine | -8.8 kcal/mol | GLN206 |

| Estrogen Receptor Alpha (ERα) | Imeglimin Derivatives | -6.4 to -7.0 kcal/mol | Glu353, Arg394 |

| Cyclooxygenase-2 (COX-2) | 1,4-Dihydropyridine Derivatives | Not specified | TYR 94C, LEU 81C |

| Carbonic Anhydrase I (hCA I) | Sulfonamide-Hydrazone Derivatives | Kᵢ = 0.1676 µM | Thr199, His94 |

For a densely substituted tetrahydropyridine derivative, energy framework analysis was used to explore its supramolecular assembly. nih.gov In other related heterocyclic systems, such as quinazoline derivatives, these calculations have shown that dispersion and electrostatic forces are often the most significant contributors to the stabilization of the crystal lattice. researchgate.net The total interaction energy is calculated as the sum of these components. For example, in one study, the total interaction energy was -267.1 kJ mol⁻¹, with the dispersion component being the most prominent at -193.7 kJ mol⁻¹. These frameworks provide a visual and quantitative understanding of the forces that govern the crystal's architecture.

| Energy Component | Symbol | Typical Contribution (kJ mol⁻¹) |

|---|---|---|

| Electrostatic | Eelec | -91.5 |

| Polarization | Epol | -37.6 |

| Dispersion | Edisp | -193.7 |

| Exchange-Repulsion | Erep | 155.7 |

| Total Energy | Etot | -267.1 |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MESP) analysis is a crucial computational tool used to visualize and understand the charge distribution within a molecule. It provides a map of the electrostatic potential on the electron density surface, which is instrumental in predicting and interpreting a molecule's reactive behavior. The MESP is calculated from the molecule's electron density and nuclear charges, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MESP surface would be characterized by distinct regions of varying potential. The most prominent feature would be a region of negative electrostatic potential (typically colored red or yellow) localized around the nitrogen atom. This is due to the lone pair of electrons on the nitrogen, making it a primary site for electrophilic attack or hydrogen bonding interactions. Conversely, the hydrogen atom attached to the nitrogen and the hydrogens on the adjacent carbon atoms would exhibit positive electrostatic potential (colored blue), indicating their susceptibility to nucleophilic attack.

The ethyl group attached to the nitrogen atom would influence the MESP by introducing a region of relatively neutral or weakly positive potential. The double bond within the tetrahydropyridine ring would also present a region of increased electron density, appearing as a negative potential area, though likely less intense than that of the nitrogen lone pair. This π-system can engage in interactions with electrophiles.

The analysis of MESP is not merely qualitative. The values of the potential at specific points, known as critical points, can be calculated to quantify the reactivity. For instance, the minimum electrostatic potential (Vmin) near the nitrogen atom provides a measure of its Lewis basicity and hydrogen bond accepting ability.

Table 1: Hypothetical Electrostatic Potential Critical Points for this compound

| Location on Molecule | Type of Critical Point | Electrostatic Potential (kcal/mol) | Implied Reactivity |

|---|---|---|---|

| Vicinity of Nitrogen Atom | Vmin (Minimum) | -35.2 | Nucleophilic center, H-bond acceptor |

| N-H Hydrogen | Vmax (Maximum) | +45.8 | Electrophilic center, H-bond donor |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Specific computational studies on this compound are required for precise values.

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are fundamental in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. Computational methods such as Non-Covalent Interaction (NCI) plots, the Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are employed to visualize and characterize these weak forces. researchgate.net

NCI Plot Analysis: An NCI plot visualizes regions of space involved in non-covalent interactions. It is based on the electron density (ρ) and the reduced density gradient (s). nih.gov For a dimer of this compound, the NCI plot would reveal key interactions. Large, green-colored isosurfaces between molecules would indicate weak van der Waals forces, primarily involving the ethyl group and the hydrocarbon backbone. A distinct, disc-shaped isosurface, colored blue to indicate strong attraction, would be expected in the region of a hydrogen bond between the N-H group of one molecule and the nitrogen lone pair of another. researchgate.net Red-colored areas might appear within the ring structure, indicating steric repulsion. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis identifies bond critical points (BCPs) where the electron density is at a minimum between two interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), quantify the nature of the interaction. For a hypothetical hydrogen bond in a this compound dimer, a BCP would be found between the donor hydrogen and the acceptor nitrogen. The values of ρ and a positive ∇²ρ would confirm the presence of a closed-shell interaction, characteristic of hydrogen bonding. scielo.org.mx

Hirshfeld Surface Analysis: This method partitions crystal space into regions associated with each molecule. Mapping properties like dnorm onto this surface highlights intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, where the intermolecular distance is shorter than the sum of the van der Waals radii. For this compound, prominent red spots would be anticipated near the N-H group and the nitrogen atom, corresponding to the primary hydrogen bonding motif. nih.gov

Structure-Property Relationships Derived from Computational Models

In silico Screening for Molecular Properties and Bioactivity Prediction

In silico screening utilizes computational models to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion - ADME), and biological activities of molecules before their synthesis and experimental testing. This approach significantly accelerates the drug discovery process. nih.gov

Molecular Properties: For this compound, various molecular descriptors can be calculated to predict its behavior. These descriptors form the basis for more complex models like Quantitative Structure-Activity Relationship (QSAR) models.

Table 2: Predicted Molecular Properties of this compound

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Weight | 111.19 g/mol | PubChem |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Polar Surface Area | 12.03 Ų | PubChem |

These properties suggest that this compound has good potential for oral bioavailability, according to general rules like Lipinski's Rule of Five.

Bioactivity Prediction: The bioactivity of this compound can be predicted using machine learning models and molecular docking. sciencedaily.comsmums.ac.ir The tetrahydropyridine scaffold is present in many bioactive molecules. researchgate.net For instance, the structurally related compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a well-known neurotoxin and a substrate for monoamine oxidase B (MAO-B). nih.gov This suggests that this compound and its derivatives could also interact with monoamine oxidase enzymes.

QSAR models, built upon large datasets of compounds with known activities, can predict the potential of a new molecule to inhibit a specific target. plos.org A QSAR model for MAO-B inhibition would use calculated descriptors (like those in Table 2, plus many others) for this compound to estimate its inhibitory constant (IC₅₀).

Molecular docking simulations can provide a more detailed picture of the potential interaction. This involves computationally placing the molecule into the active site of a target protein (e.g., MAO-B) to predict its binding orientation and affinity. The docking score, an estimate of binding energy, indicates the strength of the interaction. For example, docking studies on substituted tetrahydropyridine derivatives against various receptors have been used to rationalize their biological activities. mdpi.com A hypothetical docking simulation of this compound with MAO-B might show hydrogen bonding between the N-H group and a key residue in the active site, along with hydrophobic interactions involving the ethyl group and the ring, resulting in a favorable docking score.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Chemical Reactivity and Derivatization Strategies for 2 Ethyl 1,2,3,6 Tetrahydropyridine

Functional Group Transformations and Stereochemical Outcomes

The functional group transformations of 2-ethyl-1,2,3,6-tetrahydropyridine and its derivatives are pivotal in creating diverse molecular architectures. The presence of the nitrogen atom and the double bond within the ring system allows for a range of reactions, including reductions, cycloadditions, and substitutions. The stereochemical outcome of these transformations is a critical aspect, as the three-dimensional arrangement of atoms can significantly impact a molecule's interaction with biological targets.

For instance, the reduction of N-substituted pyridinium (B92312) ylides to form 1,2,3,6-tetrahydropyridines is a common strategy. researchgate.net The use of reducing agents like sodium borohydride (B1222165) can lead to the formation of specific stereoisomers, depending on the nature of the substituents on the ring and the reaction conditions. madridge.org X-ray diffraction analysis is a powerful tool for confirming the relative stereoconfiguration of highly substituted tetrahydropyridine (B1245486) products. researchgate.netnih.gov The conformation of the tetrahydropyridine ring, which is non-planar and can adopt various conformations such as a "flattened boat," is influenced by its substituents and plays a significant role in its reactivity. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions involving the 1,2,3,6-tetrahydropyridine (B147620) scaffold are a powerful strategy for constructing complex, polycyclic molecular frameworks. These reactions leverage the inherent reactivity of the tetrahydropyridine ring to form new rings, often leading to the creation of novel heterocyclic systems with potential biological activity. osi.lvnih.gov

Friedel–Crafts Reactions of 1-Phenethyl-1,2,3,6-tetrahydropyridines

A notable example of intramolecular cyclization is the Friedel–Crafts reaction of 1-phenethyl-1,2,3,6-tetrahydropyridines. osi.lv This reaction involves an electrophilic aromatic substitution where the tetrahydropyridine ring acts as the electrophile, attacking the appended phenyl group. byjus.commasterorganicchemistry.com

In the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, 1-phenethyl-1,2,3,6-tetrahydropyridines undergo an intramolecular Friedel–Crafts reaction to yield azatricyclic structures. osi.lv The course of this reaction is dependent on the position of substituents on the tetrahydropyridine ring relative to the double bond. osi.lv This method provides a direct route to complex fused heterocyclic systems that would be challenging to synthesize through other means. The mechanism involves the protonation of the double bond in the tetrahydropyridine ring, generating a carbocation that then attacks the electron-rich phenethyl group. osi.lvyoutube.com

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Hydrazines)

The reactivity of the 1,2,3,6-tetrahydropyridine system can also be exploited through reactions with nitrogen-containing nucleophiles, such as hydrazines. These reactions can lead to the formation of novel heterocyclic structures with expanded ring systems or the introduction of new functional groups.

For example, acid-promoted condensation of N-[(Z)-3-iodoallyl]-aminoacetaldehydes with hydrazine (B178648) hydrate, followed by a palladium-catalyzed intramolecular hydrazone-type Heck reaction, produces allylic diazenes. organic-chemistry.org These intermediates can then undergo further rearrangements to furnish substituted tetrahydropyridines. organic-chemistry.org This type of reactivity highlights the versatility of the tetrahydropyridine scaffold in constructing complex nitrogen-containing molecules.

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs is a major focus of research, driven by the need to expand the chemical space around this privileged scaffold for drug discovery. researchgate.netauctoresonline.org Strategies focus on both modifying the nitrogen substituent and introducing a variety of functional groups onto the tetrahydropyridine ring itself.

Design and Synthesis of N-Substituted Derivatives

A common and effective strategy for creating analogs of this compound involves the modification of the nitrogen atom. This is often achieved by synthesizing N-substituted pyridinium ylides, which are then reduced to the corresponding 1,2,3,6-tetrahydropyridines. researchgate.netmadridge.orgnih.gov

A general synthetic route involves the reaction of 3-ethylpyridine (B110496) with O-mesitylenesulfonylhydroxylamine to form N-amino-3-ethylpyridinium mesitylenesulfonate. madridge.orgresearchgate.net This intermediate can then be reacted with a variety of substituted acid chlorides to yield stable crystalline pyridinium ylides. madridge.orgresearchgate.net Subsequent reduction of these ylides with sodium borohydride in ethanol (B145695) furnishes the target N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines. researchgate.netmadridge.orgnih.gov This modular approach allows for the introduction of a wide range of substituents on the benzoyl group, enabling a systematic exploration of structure-activity relationships. researchgate.netmadridge.org

Table 1: Examples of Synthesized N-Substituted-(benzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridines researchgate.netmadridge.org

| R Group on Benzoyl Moiety |

| 2-CF₃ |

| 2-OCF₃ |

| 4-CH₂Cl |

| 3,5-F |

| 2-C₂H₅ |

| 4-CF₃ |

| 4-C₅H₁₁ |

| 2-I |

| 4-N(CH₃)₂ |

| 4-C₆H₅N₂ |

| 4-NO₂ |

| 3,4-OCH₃ |

| 3,5-CF₃ |

| 3,5-CH₃ |

Data sourced from multiple studies focusing on the synthesis of novel tetrahydropyridine analogs. researchgate.netmadridge.org

Introduction of Diverse Substituents on the Tetrahydropyridine Ring System

In addition to N-substitution, the introduction of diverse substituents directly onto the tetrahydropyridine ring is a key strategy for modulating the properties of these compounds. auctoresonline.org This can be achieved through various synthetic methods, including multicomponent reactions and cycloaddition strategies.

For instance, a five-component reaction catalyzed by iodine has been used to efficiently synthesize highly functionalized tetrahydropyridines, such as ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate. nih.gov This approach allows for the simultaneous introduction of multiple and varied substituents in a single step. Furthermore, palladium-catalyzed reactions, such as the Heck reaction, provide a means to introduce aryl or other groups at specific positions on the tetrahydropyridine ring. organic-chemistry.org The ability to introduce substituents at various positions on the ring is crucial for fine-tuning the biological activity of the resulting molecules. madridge.org

Role of 2 Ethyl 1,2,3,6 Tetrahydropyridine and Derivatives in Advanced Organic Synthesis

Utilization as Key Synthetic Intermediates

2-Ethyl-1,2,3,6-tetrahydropyridine and its related structures serve as crucial synthetic intermediates in a variety of chemical transformations. The tetrahydropyridine (B1245486) ring system, with its inherent reactivity, provides a versatile scaffold for the introduction of various functional groups and the construction of more elaborate molecular frameworks. auctoresonline.org Organic chemists have leveraged the chemical properties of these compounds to develop efficient synthetic routes to a wide range of target molecules. organic-chemistry.org

The strategic placement of the ethyl group at the 2-position of the tetrahydropyridine ring influences the stereochemical outcome of reactions, allowing for the controlled synthesis of specific isomers. This stereocontrol is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules with defined biological activities.

Precursors in Alkaloid Synthesis

The structural motif of this compound is embedded within the core of numerous complex alkaloids, making it a logical and strategic starting point for their total synthesis.

Aspidosperma Alkaloids

The Aspidosperma family of indole (B1671886) alkaloids encompasses over 250 members, many of which exhibit significant biological activities. nih.gov The synthesis of the intricate pentacyclic aspidospermidine (B1197254) skeleton, the common core of these alkaloids, often involves the construction of the C,D,E tricyclic ring system as a key intermediate. nih.gov Synthetic strategies have been developed that utilize derivatives of this compound to assemble this crucial tricyclic core. These approaches often rely on powerful chemical reactions such as [4+2] cycloadditions and ring-closing metathesis to efficiently build the required carbocyclic rings. nih.gov For instance, a highly stereocontrolled strategy for the synthesis of (+/-)-tabersonine, a member of the Aspidosperma family, was achieved through a 12-step sequence starting from a derivative that incorporates the this compound motif. nih.gov

Iboga Type Indole Alkaloids

The Iboga alkaloids, such as ibogaine (B1199331) and catharanthine, are another class of monoterpenoid indole alkaloids with a characteristic bridged nitrogen-containing tricyclic framework. amazonaws.com The total synthesis of these complex molecules presents a significant challenge to synthetic chemists. Several successful synthetic routes to iboga alkaloids have employed strategies that involve the use of this compound or its precursors. For example, a biogenetically modeled synthesis of (±)-catharanthine utilized 1-benzyl-3-ethyl-1,6-dihydropyridine. escholarship.org More recent and efficient total syntheses of ibogaine have been developed, some proceeding in as few as seven steps from simple starting materials like pyridine. nih.gov These modular approaches allow for the synthesis of not only the natural alkaloids but also a variety of analogues for further biological investigation. escholarship.orgnih.gov

Building Blocks for Complex Nitrogen-Containing Heterocyclic Architectures

Beyond their role in alkaloid synthesis, derivatives of this compound are valuable building blocks for a broader range of complex nitrogen-containing heterocyclic architectures. kit.edu Heterocyclic compounds, which contain at least one atom other than carbon in their ring system, are ubiquitous in nature and form the basis for a vast number of pharmaceuticals, agrochemicals, and materials. kit.eduwikipedia.org

The reactivity of the tetrahydropyridine ring allows for its incorporation into larger, more complex systems through various chemical transformations. These can include cycloaddition reactions, transition metal-catalyzed cross-coupling reactions, and multi-step continuous flow processes. organic-chemistry.orgkit.edu The ability to functionalize the tetrahydropyridine core at different positions provides chemists with the flexibility to design and synthesize novel heterocyclic structures with tailored properties. This versatility makes this compound and its derivatives indispensable tools in the ongoing quest for new molecules with unique functions.

Pharmacological and Biochemical Research Perspectives on 2 Ethyl 1,2,3,6 Tetrahydropyridine Analogs

Enzyme Inhibition Studies

The interaction of tetrahydropyridine (B1245486) analogs with various enzyme systems is a primary focus of research, largely driven by the neurotoxic effects of MPTP.

Research on Monoamine Oxidase (MAO-A and MAO-B) Inhibition

The enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) are critical in the metabolism of neurotransmitters. The interaction of tetrahydropyridine analogs with these enzymes has been a subject of intense study. The neurotoxin MPTP is a well-established substrate for MAO-B, which oxidizes it to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), a key event in its mechanism of neurotoxicity. nih.gov

Beyond being a substrate, MPTP also acts as an inhibitor of both MAO isoforms. It is a potent, competitive, and reversible inhibitor of MAO-A. nih.gov In contrast, its inhibition of MAO-B is less potent and characterized as noncompetitive and time-dependent, consistent with the behavior of a substrate that generates a reactive product. nih.gov

Structural modifications to the tetrahydropyridine ring significantly alter the interaction with MAO enzymes. For instance, the desmethyl analog of MPTP, 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) (PTP), is also oxidized by MAO-B and acts as a competitive inhibitor of both isoforms, with the inhibition of MAO-B becoming irreversible over time. nih.gov Adding a methyl group at the 6-position of the MPTP ring prevents it from acting as a MAO-B substrate and significantly reduces its potency as a MAO-B inhibitor, though it remains an effective competitive inhibitor of MAO-A. nih.gov

Table 1: Inhibition of Monoamine Oxidase by Tetrahydropyridine Analogs

| Compound | Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|---|

| MPTP | MAO-A | 9 µM | Competitive, Reversible |

| MPTP | MAO-B | 106 µM | Noncompetitive, Time-dependent |

| 6-methyl-MPTP | MAO-A | - | Good competitive inhibitor |

| 6-methyl-MPTP | MAO-B | - | Greatly decreased potency |

Investigation of Cyclooxygenase-2 (COX-2) Inhibitory Properties

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. wikipedia.org While there is extensive research on various chemical scaffolds that can inhibit COX-2, including pyridazine (B1198779) derivatives and compounds from natural extracts, a review of the scientific literature indicates that the investigation of 2-ethyl-1,2,3,6-tetrahydropyridine and its close analogs as potential COX-2 inhibitors is not a prominent area of research. google.comnih.gov Therefore, specific data on the COX-2 inhibitory properties of this particular class of compounds are not available in the reviewed literature.

General Enzyme Interaction Studies for Understanding Metabolic Pathways

The metabolic pathways of tetrahydropyridine analogs extend beyond MAO. Research has shown that these compounds can interact with other critical enzyme systems. In studies using mouse brain mitochondria, both MPTP and its toxic metabolite MPP+ were found to inhibit the activity of enzymes in the electron transport chain. nih.gov

Specifically, both compounds dose-dependently inhibit NADH-ubiquinone oxidoreductase (Complex I) of the mitochondrial respiratory chain. nih.gov This inhibition is a crucial factor in the mechanism of MPP+-induced cell death. The inhibition of Complex I by MPTP was found to be noncompetitive with respect to NADH, while the inhibition by MPP+ was uncompetitive. nih.gov Other enzyme complexes, such as Complex II, III, and IV, were only slightly inhibited or not affected. nih.gov

Furthermore, metabolism of MPTP is not exclusively dependent on MAO-B. Studies have demonstrated that mitochondrion-targeted human cytochrome P450 2D6 (CYP2D6) can also efficiently metabolize MPTP to the toxic MPP+ ion, suggesting an alternative pathway for its bioactivation within dopaminergic neurons. nih.gov

Table 2: Effect of MPTP and MPP+ on Mitochondrial Electron Transport System Enzymes

| Enzyme Complex | Inhibitor | Effect |

|---|---|---|

| Complex I (NADH-ubiquinone oxidoreductase) | MPTP | Dose-dependent inhibition |

| Complex I (NADH-ubiquinone oxidoreductase) | MPP+ | Dose-dependent inhibition |

| Complex II (Succinate-ubiquinone oxidoreductase) | MPTP / MPP+ | Slightly inhibited or not inhibited |

| Complex III (Dihydroubiquinone-cytochrome c oxidoreductase) | MPTP / MPP+ | Slightly inhibited or not inhibited |

| Complex IV (Ferrocytochrome c-oxygen oxidoreductase) | MPTP / MPP+ | Slightly inhibited or not inhibited |

Data derived from studies on isolated mouse brain mitochondria. nih.gov

Neurobiological and Metabolic Pathway Investigations

The discovery of MPTP's ability to induce parkinsonism has made its analogs invaluable tools for studying neurodegenerative processes and related metabolic disruptions.

Research on Neuroprotective Effects in Neuronal Cell Lines

Tetrahydropyridine analogs themselves are not typically studied for neuroprotective effects; rather, their neurotoxic properties are exploited in research models. The neurotoxin MPTP is widely used to create cellular and animal models of Parkinson's disease by selectively destroying dopaminergic neurons. nih.govnih.gov These models are fundamental for evaluating the efficacy of potential neuroprotective agents.

For instance, studies have used MPTP-induced neurotoxicity in mouse models to demonstrate the neuroprotective effects of compounds like kaempferol (B1673270) and α-ketoglutarate. nih.govnih.gov In these experiments, the administration of a neuroprotective agent is assessed for its ability to prevent or reverse the toxic effects of MPTP, such as motor deficits, dopamine (B1211576) depletion, and loss of tyrosine hydroxylase-positive neurons. nih.govnih.gov Therefore, the primary role of tetrahydropyridine analogs in this context is as a research tool to induce neuronal damage, against which protective strategies are tested.

Studies on 2-Ethylhydracrylic Acid Accumulation in Isoleucine Metabolism Related to Tetrahydropyridine Analogs

Research has uncovered a link between exposure to tetrahydropyridine analogs and specific metabolic disturbances, particularly in amino acid catabolism. Increased urinary levels of 2-ethylhydracrylic acid (2-EHA) are recognized as a biomarker for defects in the metabolism of the amino acid L(+)-isoleucine.

Studies have shown that 2-EHA levels are elevated in rats exposed to the neurotoxin precursor MPTP. This is attributed to a block in the (S)-pathway of isoleucine catabolism at the level of (S)-2-methylbutyryl CoA conversion to tiglyl CoA. This blockage is caused by the inhibition of electron-transferring flavoprotein/ubiquinone oxidoreductase-dependent reactions, a mechanism that disrupts normal mitochondrial function. The resulting buildup of intermediates in the isoleucine pathway leads to the formation and accumulation of 2-EHA.

Mechanistic Studies of Cellular Toxicity Induced by MPTP-Related Analogs in Pheochromocytoma Cells

Research has delved into the toxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its analogs on pheochromocytoma (PC12) cells, a cell line derived from a rat adrenal medulla tumor. These studies provide insights into the mechanisms of neurotoxicity.

MPTP itself is not the primary toxic agent. Instead, it is metabolized by monoamine oxidase (MAO) enzymes into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). nih.gov This conversion is a critical step for its toxicity. nih.gov PC12 cells primarily contain MAO-A. nih.gov

One analog, 1-methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine (B17727) (2'Et-MPTP), has been shown to be a substrate for both MAO-A and MAO-B, and it exhibits greater toxicity in PC12 cells compared to MPTP, which is a poor substrate for MAO-A. nih.gov The increased toxicity of 2'Et-MPTP in PC12 cells is linked to its more efficient conversion to its corresponding pyridinium (B92312) species. nih.gov In fact, studies have shown a direct correlation between the amount of the pyridinium species formed and the extent of cell death. nih.gov

The toxic effects of both the tetrahydropyridine compounds and their pyridinium metabolites are dependent on both concentration and time. nih.gov The use of MAO inhibitors, such as clorgyline (an MAO-A inhibitor) and pargyline, has been demonstrated to protect against the toxic effects of these tetrahydropyridines by reducing the formation of the toxic pyridinium species. nih.gov

Furthermore, studies using SH-SY5Y human neuroblastoma cells have shown that MPTP can induce morphological changes, including the formation of cell surface blebs and changes to neurites, within an hour of exposure. researchgate.net Longer exposure leads to ultrastructural changes in mitochondria, such as increased matrix density and disorganized cristae, as well as the abnormal aggregation of cytoskeletal filaments. researchgate.net The active metabolite of MPTP, MPP+, is a key player in this mitochondrial toxicity. It accumulates in the mitochondria and inhibits complex I of the electron transport chain, which leads to a depletion of ATP and ultimately neuronal damage or death. mdpi.com

Interestingly, while MPP+ is a potent toxin, MPTP itself has been observed to have direct effects on cholinergic systems in SH-SY5Y cells, which may also contribute to its neurotoxicity in this particular cell line. researchgate.net

Research into Anti-inflammatory Activities

Several analogs of this compound have been investigated for their potential anti-inflammatory properties. These studies highlight the influence of different substituents on the tetrahydropyridine ring on their pharmacological activity. auctoresonline.org

One area of research has focused on N-benzoylamino-1,2,3,6-tetrahydropyridine and its derivatives. nih.gov It was found that the placement and type of chemical groups attached to the tetrahydropyridine ring significantly impact their anti-inflammatory effects. nih.gov Specifically, analogs with a benzyl (B1604629) group at the 4th position of the tetrahydropyridine ring and electron-donating groups at the 2nd and 4th positions of the benzene (B151609) ring demonstrated noteworthy anti-inflammatory activity. nih.gov

In a separate study, a tetrahydropyran (B127337) derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20), was shown to possess both antinociceptive and anti-inflammatory effects. nih.gov This compound was found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and decrease leukocyte migration in an air pouch model. nih.gov

Furthermore, research on tetrahydropiperine (B1681285) (THP), piperic acid (PA), and tetrahydropiperic acid (THPA) has revealed their potential as anti-inflammatory agents. nih.gov THPA, in particular, demonstrated potent anti-inflammatory activity by suppressing the production of nitric oxide and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). nih.gov It also attenuated the expression of i-NOS and COX-2 in RAW 264.7 macrophages and reduced carrageenan-induced paw edema in animal models. nih.gov The anti-inflammatory action of THPA is believed to be mediated through the downregulation of the NF-κB pathway. nih.gov

Other studies on N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides have also identified compounds with significant analgesic, anti-inflammatory, and antipyretic activities. pharmjournal.ru

Investigations into Anti-cancer Activities in Cell Lines

The potential anti-cancer properties of tetrahydropyridine analogs have been explored in various cancer cell lines. The structural features of these compounds play a crucial role in their cytotoxic activity.

A study on novel N-Substituted [Benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridine analogs revealed their anti-proliferative effects on Ishikawa, MCF-7, and MDA-MB-231 cancer cell lines. nih.govnih.gov Among the synthesized compounds, one analog, designated as EH2, showed the most promising activity against the Ishikawa and MCF-7 cell lines. nih.govnih.gov

In another investigation, a series of thiazole-linked tetrahydropyridines were synthesized and evaluated for their in vitro anticancer activity against human breast adenocarcinoma cell lines, MCF-7 and MDA-MB-231. nih.gov Two compounds in this series demonstrated significant activity against both cell lines. nih.gov Molecular docking studies suggested that one of these potent compounds interacts favorably with breast tumor kinase. nih.gov

Furthermore, research into 1,4-dihydropyridine-based 1,2,3-triazole derivatives has shown their cytotoxic potential against colorectal adenocarcinoma (Caco-2) cell lines. mdpi.comscilit.com Many of these compounds exhibited significant antiproliferative activity, with some inducing cell death through apoptosis and causing cell cycle arrest at the G2/M phase. mdpi.comscilit.com